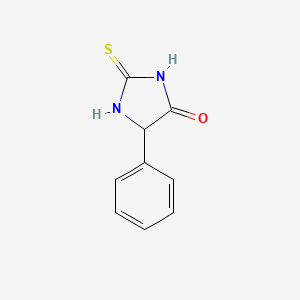

5-Phenyl-2-thioxoimidazolidin-4-one

概要

説明

5-Phenyl-2-thioxoimidazolidin-4-one is a derivative of thiohydantoin, a class of compounds known for their diverse biological activities. Thiohydantoins are part of a broader group called hydantoins, which have been extensively studied for their pharmacological properties . The compound’s structure includes a phenyl group attached to the 5th position of the thioxoimidazolidin-4-one ring, contributing to its unique chemical and biological characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. This reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid . Another method involves the use of dimethylformamide diethyl acetal (DMF-DEA) to convert 2-thioxo-imidazolidin-4-ones into their corresponding 5-dimethylaminomethylidene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

5-Phenyl-2-thioxoimidazolidin-4-one undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with various nucleophiles, leading to the substitution of the thioxo group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Isothiocyanates: Used in the initial synthesis of the compound.

DMF-DEA: Used for converting thioxoimidazolidin-4-ones into their dimethylaminomethylidene derivatives.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

Scientific Research Applications

- Protein Sequencing: Thioxoimidazolidinones, specifically phenylthiohydantoins (PTHs), are crucial in protein sequencing. During protein sequencing, proteins react with phenylisothiocyanate (PITC) to form PTH derivatives, which are then separated and identified to determine the amino acid sequence.

- Perforin Inhibition: Novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a protein expressed by lymphocytes. These compounds have shown excellent activity at nontoxic concentrations to killer cells and are more potent and soluble than previous inhibitors. They bind rapidly and reversibly to mouse perforin, preventing pore formation in target cells .

- Anti-inflammatory Activity: The anti-inflammatory activity of 2-thioxoimidazolidin-4-one has been explored, particularly for analogues substituted at the N3 and/or C5 positions . These compounds can interact with biological targets, such as cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents.

Medical Chemistry Applications

- Anti-diabetic Potential: 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones have been designed and synthesized for their antidiabetic activity. These compounds inhibit α-amylase and α-glucosidase enzymes, which are involved in carbohydrate hydrolysis .

- Anti-tumor potential: Studies have explored the cytotoxic effect of 2-thioxoimidazolidin-4-one derivatives on liver cancer cells. Compound 4 significantly decreased tumor volume in mice treated with solid Ehrlich carcinoma cells .

- CB1 Cannabinoid Receptor Ligands: Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated as CB1 cannabinoid receptor ligands . Some 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio isosteres show affinity and selectivity for the human CB1 cannabinoid receptor .

Structural Analogues

Several compounds share structural similarities with 5-Phenyl-2-thioxoimidazolidin-4-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Phenyl-2-thioxoimidazolidin-4-one | Similar thioxoimidazolidinone core | Exhibits different biological activity |

| 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | Methyl substitution on the five-membered ring | Enhanced lipophilicity |

| 5-Benzylidene-2-thioxoimidazolidin-4-one | Contains a benzylidene group | Altered reactivity due to double bond |

| 1,3-Diphenylimidazolidine-2,4-diones | Two phenyl groups attached to the imidazolidine core | Potentially higher stability |

Case Studies

- Perforin-deficient mice: Studies involving perforin-deficient mice have shown reduced incidence of spontaneous diabetes and increased susceptibility to viruses and intracellular pathogens .

- In vivo study: Compound 4 reversed the SEC-induced alteration in hematological parameters by elevation of hemoglobin level and total RBCs count . After treatment with compound 4, all treated SEC mice had a significant decrease in tumor volume .

作用機序

The mechanism of action of 5-Phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have shown affinity for the human CB1 cannabinoid receptor . The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.

類似化合物との比較

Similar Compounds

5,5’-Diphenyl-2-thioxoimidazolidin-4-one: Another thiohydantoin derivative with similar biological activities.

3-Substituted 5-phenylimidazolidine-2,4-dione: A related compound with different substitution patterns.

Uniqueness

5-Phenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the class of thioxoimidazolidinones, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound includes a phenyl group attached to the imidazolidinone core, which is essential for its biological activity. The presence of the thioxo group (C=S) enhances its reactivity and interactions with biological targets.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the modulation of pro-apoptotic and anti-apoptotic gene expressions.

Case Study: HeLa Cell Line

- IC50 Value : 18.6 µM

- Mechanism : Induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

3. Immunomodulatory Effects

Recent studies suggest that derivatives of this compound can selectively inhibit perforin, a protein critical for cytotoxic T-cell function. This property positions it as a potential immunosuppressive agent with fewer side effects compared to conventional therapies.

In Vitro Study on Perforin Inhibition

- Concentration : Effective at concentrations ≤2.5 µM.

- Outcome : Prevented pore formation in target cells, indicating potential for treating autoimmune diseases without affecting overall immune function.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is known to interact with various enzymes and receptors, altering their activity through competitive inhibition or allosteric modulation.

Pharmacological Studies

Pharmacological evaluations reveal that this compound exhibits a favorable pharmacokinetic profile, including good absorption and distribution characteristics. In silico studies have indicated potential binding affinities with key biological targets, suggesting pathways for further therapeutic development.

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Plasma Half-Life | 3 hours |

| Metabolic Stability | High |

特性

IUPAC Name |

5-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYQZZAKDLYLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。